molecular formula C20H17ClN4O4S2 B11155619 1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11155619
M. Wt: 477.0 g/mol
InChI Key: RZFQZXGCYVBPPB-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group linked to a benzene ring.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route often includes the use of reagents such as hydrochloric acid and organic bases like triethylamine and pyridine . Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

1-(4-CHLOROPHENYL)-5-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamides and thiazole derivatives. For example:

Properties

Molecular Formula

C20H17ClN4O4S2

Molecular Weight

477.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17ClN4O4S2/c21-14-1-5-16(6-2-14)25-12-13(11-18(25)26)19(27)23-15-3-7-17(8-4-15)31(28,29)24-20-22-9-10-30-20/h1-10,13H,11-12H2,(H,22,24)(H,23,27)

InChI Key

RZFQZXGCYVBPPB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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